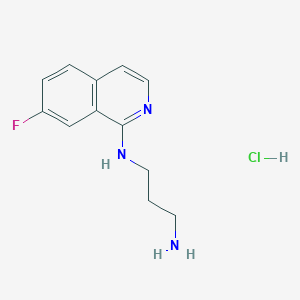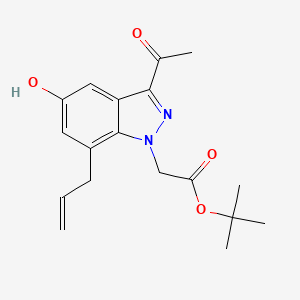
tert-Butyl 2-(3-acetyl-7-allyl-5-hydroxy-1H-indazol-1-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl 2-(3-acetyl-7-allyl-5-hydroxy-1H-indazol-1-yl)acetate is a complex organic compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(3-acetyl-7-allyl-5-hydroxy-1H-indazol-1-yl)acetate typically involves multiple steps starting from readily available starting materials. The process often includes the formation of the indazole core, followed by functionalization to introduce the acetyl, allyl, and hydroxy groups. Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions may vary, but they generally involve controlled temperatures and specific catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification techniques such as crystallization and chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl 2-(3-acetyl-7-allyl-5-hydroxy-1H-indazol-1-yl)acetate can undergo various chemical reactions including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The allyl group can participate in substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of nucleophiles like halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the acetyl group may produce an alcohol.
Aplicaciones Científicas De Investigación
tert-Butyl 2-(3-acetyl-7-allyl-5-hydroxy-1H-indazol-1-yl)acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-Butyl 2-(3-acetyl-7-allyl-5-hydroxy-1H-indazol-1-yl)acetate involves its interaction with specific molecular targets and pathways. The indazole core can bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- tert-Butyl 2-(3-acetyl-7-allyl-5-(2-methylpyrimidin-5-yl)-1H-indazol-1-yl)acetate
- tert-Butyl 2-(3-acetyl-7-allyl-5-bromo-1H-indazol-1-yl)acetate
Uniqueness
tert-Butyl 2-(3-acetyl-7-allyl-5-hydroxy-1H-indazol-1-yl)acetate is unique due to the presence of the hydroxy group, which can participate in additional hydrogen bonding and interactions compared to its analogs. This can influence its biological activity and chemical reactivity, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C18H22N2O4 |
|---|---|
Peso molecular |
330.4 g/mol |
Nombre IUPAC |
tert-butyl 2-(3-acetyl-5-hydroxy-7-prop-2-enylindazol-1-yl)acetate |
InChI |
InChI=1S/C18H22N2O4/c1-6-7-12-8-13(22)9-14-16(11(2)21)19-20(17(12)14)10-15(23)24-18(3,4)5/h6,8-9,22H,1,7,10H2,2-5H3 |
Clave InChI |
LFPIUQFAXUFJOI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NN(C2=C(C=C(C=C21)O)CC=C)CC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


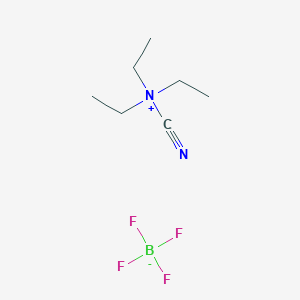
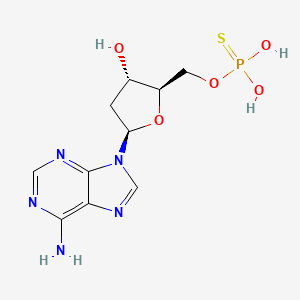
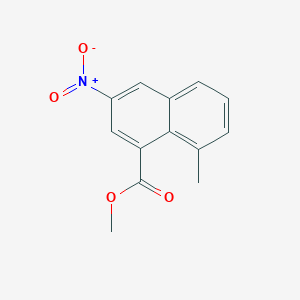
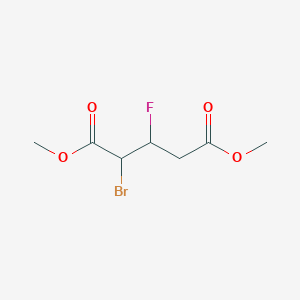





![2-[(2,2-Dimethoxyethyl)thio]-1,1,1-trifluoroethane](/img/structure/B12839011.png)
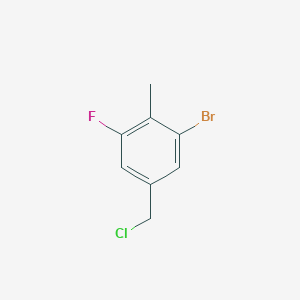
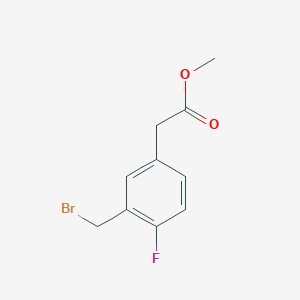
![(3R,5S,8S)-8-cyclohexyl-N-[(1R,2S)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-18-methoxy-13,13-dimethyl-7,10-dioxo-2,11-dioxa-6,9,23-triazatetracyclo[15.6.2.13,6.020,24]hexacosa-1(23),17,19,21,24-pentaene-5-carboxamide](/img/structure/B12839026.png)
